3-amino-N-methyl-5-morpholinobenzamide
Description
3-Amino-N-methyl-5-morpholinobenzamide is a benzamide derivative featuring a unique combination of functional groups: an amino group at the 3-position, an N-methyl substituent on the benzamide nitrogen, and a morpholino group at the 5-position. The morpholino group enhances solubility and pharmacokinetic properties, making this compound a candidate for therapeutic applications, particularly in targeting kinases or G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-amino-N-methyl-5-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C12H17N3O2/c1-14-12(16)9-6-10(13)8-11(7-9)15-2-4-17-5-3-15/h6-8H,2-5,13H2,1H3,(H,14,16) |
InChI Key |
ZIHCRMUIKLAKIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N2CCOCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s structural uniqueness lies in its substituents. Below is a comparison with structurally related benzamide derivatives (Table 1):
Table 1: Structural Comparison of 3-Amino-N-methyl-5-morpholinobenzamide and Analogs
Physicochemical Properties
- Solubility: The morpholino group in the target compound improves water solubility compared to analogs like 3-amino-N-benzyl-5-methylbenzamide, which has a lipophilic benzyl group . Fluorinated compounds (e.g., SY163282) exhibit lower solubility due to hydrophobicity from fluorine atoms .
- LogP: The N-methyl and morpholino groups reduce lipophilicity (predicted LogP ~1.5), whereas SY163282’s trifluoromethyl group increases LogP (~3.2) .
Target Compound
Research Findings and Gaps
- Morpholino vs. Benzyl Groups: Morpholino-containing analogs exhibit superior solubility but may lack the membrane permeability seen in benzyl-substituted compounds .
- Fluorinated Derivatives: SY163282’s trifluoromethyl group enhances target binding but raises toxicity concerns compared to non-halogenated analogs .
- Data Limitations : Biological activity and pharmacokinetic data for the target compound are sparse, highlighting the need for targeted assays.
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